4-Oxo-5-propan-2-ylpyran-2-carboxylic acid
Description
Context within Heterocyclic Chemistry: Pyranone Scaffolds
Pyranones, also known as pyranones, are a class of heterocyclic compounds featuring a six-membered ring with one oxygen atom and a ketone functional group. wikipedia.org Depending on the position of the ketone, they are classified as 2-pyrones (α-pyrones) or 4-pyrones (γ-pyrones). wikipedia.org These structures are not merely synthetic curiosities; they are prevalent in nature and serve as crucial building blocks, or scaffolds, for the synthesis of more complex molecules. imist.maresearchgate.net
The pyranone scaffold is found in a wide array of natural products, pharmaceuticals, and bioactive molecules. orientjchem.org For instance, the 4-pyrone structure is present in natural compounds like kojic acid and maltol. wikipedia.org The reactivity of the pyranone ring makes it a versatile precursor in organic synthesis. researchgate.net Chemists utilize pyranone scaffolds for constructing diverse heterocyclic systems, including pyridines, pyrazoles, and various fused ring systems, through reactions like cycloadditions and ring-opening rearrangements. imist.maresearchgate.netrsc.org The ability of pyranones to undergo such transformations makes them powerful tools for developing novel chemical entities. researchgate.net Research has demonstrated that pyran-based scaffolds are central to the development of molecules with a range of applications, from medicinal chemistry to materials science. nih.govnih.gov
Structural Characteristics and Chemical Significance of 4-Oxo-5-propan-2-ylpyran-2-carboxylic acid
The compound this compound belongs to the γ-pyrone family. Its formal name precisely describes its molecular architecture:
Pyran: A six-membered heterocyclic ring containing one oxygen atom.
4-Oxo: A ketone group located at the fourth position of the pyran ring.
5-propan-2-yl: An isopropyl group (–CH(CH₃)₂) attached to the fifth carbon of the ring.
2-carboxylic acid: A carboxyl group (–COOH) attached to the second carbon of the ring.
This combination of functional groups imparts specific chemical characteristics. The pyrone ring itself is an electron-deficient system, influencing its reactivity. The carboxylic acid group is, by definition, acidic and provides a site for forming salts, esters, and amides. britannica.com The bulky isopropyl group can exert steric influence on reactions involving adjacent positions on the ring.
While specific experimental data for this exact molecule is not widely published, its properties can be predicted based on its structure.
Interactive Data Table: Predicted Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | 5-isopropyl-4-oxo-4H-pyran-2-carboxylic acid |
| Functional Groups | Carboxylic Acid, Ketone, Ether, Alkene |
The chemical significance of this molecule lies in its potential as a synthetic intermediate. The carboxylic acid can be leveraged for various functionalization strategies, a common approach in modern catalysis. acs.org The pyrone core can be targeted for ring-opening or cycloaddition reactions to build more complex molecular frameworks. rsc.org The presence of multiple functional groups offers the potential for selective chemical modifications, making it a potentially valuable building block in synthetic chemistry programs.
Historical Context of Pyranone and Carboxylic Acid Research
The scientific journey to understanding compounds like this compound is built upon centuries of foundational chemical research into its core components.
Carboxylic Acids: The history of carboxylic acids dates back to antiquity, with the recognition of acetic acid in vinegar. patsnap.comlibretexts.org The 18th century saw significant progress with the isolation of various organic acids, such as citric acid from lemon juice by Carl Wilhelm Scheele in 1784. patsnap.comlibretexts.org The 19th century was a revolutionary period, marked by Michel Eugène Chevreul's work on fatty acids, which laid the groundwork for the soap industry, and Hermann Kolbe's synthesis of salicylic (B10762653) acid, the precursor to aspirin. patsnap.com The 20th century ushered in the era of large-scale industrial production, with petrochemical processes enabling the mass synthesis of compounds like acetic and propanoic acid for use in plastics, pharmaceuticals, and food additives. patsnap.com
Pyranones: Pyranone-based compounds have been known for more than a century, though their chemistry was not deeply explored until after 1960. researchgate.net The parent compound, pyran, proved to be highly unstable and was first successfully isolated in 1962. britannica.comnih.gov Early research into the furan (B31954) family of heterocycles, which are five-membered rings with one oxygen atom, began much earlier with the discovery of pyromucic acid (2-furoic acid) in 1780. britannica.com The development of synthetic chemistry in the 20th century, particularly after World War II, led to a greater understanding of heterocyclic compounds in general. orientjchem.orgpatsnap.com Modern research focuses on harnessing the reactivity of pyranones for constructing complex natural products and novel heterocyclic scaffolds through advanced catalytic methods. rsc.orgnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
4-oxo-5-propan-2-ylpyran-2-carboxylic acid |
InChI |
InChI=1S/C9H10O4/c1-5(2)6-4-13-8(9(11)12)3-7(6)10/h3-5H,1-2H3,(H,11,12) |
InChI Key |
IYZPWPDNKHTPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=COC(=CC1=O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Oxo 5 Propan 2 Ylpyran 2 Carboxylic Acid and Its Analogues
Strategies for Pyran Ring Construction
The formation of the pyran ring is the foundational step in the synthesis of the target molecule. Various methodologies have been developed, leveraging different starting materials and reaction cascades.
Cyclization Reactions utilizing Carbonyl Compounds
Cyclization reactions involving carbonyl compounds are a cornerstone for the synthesis of pyran systems. One common approach involves the condensation of 1,3-dicarbonyl compounds with α,β-unsaturated aldehydes or ketones. mdpi.comnih.gov For the synthesis of a 4-oxo-pyran structure, a tandem process that can include an aldol (B89426) condensation, a Michael-type addition, and a dehydrating annulation is often employed. organic-chemistry.org
Another powerful method is the oxa-6π-electrocyclization of 1-oxatrienes, which are typically generated in situ. mdpi.com This strategy is highly effective for constructing the 2H-pyran core, which can be a precursor to the desired 4-oxo-pyran. The reaction often proceeds through Knoevenagel condensation followed by Michael addition and subsequent cyclization. nih.gov For instance, the reaction of a 1,3-dicarbonyl compound with an enal in water at elevated temperatures can yield 2H-pyran derivatives. mdpi.com
| Starting Materials | Catalyst/Conditions | Product Type | Reference |
| 1,3-Dicarbonyl compound, Enal | Water, 80°C | 2H-Pyran derivative | mdpi.com |
| Aldehyde, Malononitrile, Dimedone | Nanocatalyst, Aqueous medium, Sonication | 4H-Pyran derivative | nih.gov |
| β-Keto ester, Enyne | N-Heterocyclic Carbene (NHC) | 4H-Pyran derivative | organic-chemistry.org |
This table provides an overview of representative cyclization reactions for pyran synthesis.
Approaches from Carbohydrate Derivatives
Carbohydrates serve as versatile and stereochemically rich starting materials for the synthesis of pyran rings. benthamdirect.comtandfonline.com Various carbohydrate derivatives, including anhydro sugars, glycals, and lactones, can be transformed into functionalized pyrans. benthamdirect.com The inherent chirality of carbohydrates allows for the stereoselective synthesis of complex pyran-containing molecules.
One strategy involves using a carbohydrate derivative, such as diacetone glucose (DAG), as a template. tandfonline.com The synthesis can proceed through a series of protecting group manipulations, oxidations, and cyclization reactions to form the pyran ring. For example, a cis-3-amino-pyran-2-carboxylic acid derivative has been synthesized from an (R)-glyceraldehyde derivative through a nucleophilic substitution reaction for the pyran ring formation. tandfonline.com The pyranose form of sugars itself, which is a six-membered ring, provides a natural template for further chemical modifications. vedantu.comwikipedia.org The formation of the pyranose ring occurs through the intramolecular reaction of a hydroxyl group (typically at C-5) with the aldehyde at C-1. wikipedia.org
| Carbohydrate Precursor | Key Reaction Step | Product | Reference |
| (R)-Glyceraldehyde derivative | Nucleophilic cyclization | cis-3-Amino-pyran-2-carboxylic acid | tandfonline.com |
| Diacetone glucose (DAG) | Ring-closing metathesis (RCM) | trans-3-Aminoxy-5,6-dihydro-2H-pyran-2-carboxylic acid | tandfonline.com |
| Formyl galactal/glucal, 4-Hydroxyquinolones | Microwave-assisted Knoevenagel/electrocyclization | Carbohydrate-fused pyrano[3,2-c]quinolones | mdpi.com |
This table illustrates the use of carbohydrate derivatives in the synthesis of pyran systems.
Nucleophilic Substitution and Ring-Closing Metathesis in Pyran Synthesis
Intramolecular nucleophilic substitution is a fundamental strategy for ring formation. In the context of pyran synthesis, this can involve the displacement of a leaving group by a hydroxyl group to close the six-membered ring. tandfonline.comscience.gov This method has been efficiently utilized to prepare pyran systems from acyclic precursors derived from carbohydrates. tandfonline.com The success of this approach often depends on the strategic placement of the nucleophile and the electrophilic center within the precursor molecule.
Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of unsaturated rings, including dihydropyrans. rsc.orgwikipedia.org This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalysts, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.orgorganic-chemistry.org RCM is valued for its functional group tolerance and its ability to form rings of various sizes. wikipedia.org The synthesis of dihydropyrans via RCM has been extensively applied in natural product synthesis. rsc.org For instance, a trans-3-aminoxy-5,6-dihydro-2H-pyran-2-carboxylic acid was prepared from a diacetone glucose derivative using an RCM reaction for the ring formation step. tandfonline.com
| Method | Key Features | Application Example | Reference |
| Intramolecular Nucleophilic Substitution | Formation of saturated or unsaturated pyrans from acyclic precursors. | Synthesis of a pyran system from a tosylate precursor. tandfonline.com | tandfonline.comscience.gov |
| Ring-Closing Metathesis (RCM) | Formation of unsaturated rings (dihydropyrans) from diene precursors. wikipedia.org | Synthesis of a dihydro-2H-pyran derivative from a diene derived from diacetone glucose. tandfonline.com | tandfonline.comrsc.orgwikipedia.org |
This table compares nucleophilic substitution and ring-closing metathesis as methods for pyran ring construction.
Functional Group Introduction and Transformation
Once the pyran ring is constructed, the introduction and modification of the required functional groups—the carboxylic acid at C-2 and the propan-2-yl group at C-5—are critical steps.
Carboxylic Acid Functionalization in Pyran Systems
The carboxylic acid moiety at the C-2 position of the pyran ring can be introduced in several ways. It can be present in one of the starting materials for the cyclization reaction or can be generated from a precursor functional group on the pre-formed pyran ring. For example, multicomponent reactions can be designed to directly incorporate a carboxylic acid or ester group. nih.gov
Alternatively, a precursor such as an aldehyde or a hydroxymethyl group at the C-2 position can be oxidized to the corresponding carboxylic acid. The functionalization of existing pyran-2-carboxylic acids can also be achieved through standard carboxylic acid chemistry, such as esterification or conversion to an acid chloride for further reactions. nih.gov Decarboxylation of related dicarboxylic acid precursors, such as 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid), is another route to access pyran-4-ones, which can then be further functionalized. wisconsin.edu
| Precursor Functional Group at C-2 | Reagent/Reaction | Resulting Functional Group | Reference |
| Aldehyde | Oxidizing agent (e.g., KMnO₄, CrO₃) | Carboxylic acid | General Organic Chemistry |
| Ester | Acid or base hydrolysis | Carboxylic acid | nih.gov |
| Nitrile | Acid or base hydrolysis | Carboxylic acid | General Organic Chemistry |
This table outlines common transformations to introduce a carboxylic acid group on a pyran ring.
Introduction of the Propan-2-yl Moiety through Alkylation or Related Methods
The introduction of the propan-2-yl (isopropyl) group at the C-5 position of the 4-oxo-pyran ring is a key step in the synthesis of the target molecule. This can be achieved through various alkylation strategies. One approach involves the conjugate addition of an isopropyl nucleophile (e.g., from an isopropyl Grignard reagent or an organocuprate) to an appropriate α,β-unsaturated pyranone system.
Another strategy could involve the use of a starting material that already contains the isopropyl group, which is then carried through the pyran ring-forming sequence. Alternatively, a functional group at the C-5 position, such as a halide or a triflate, could be coupled with an isopropyl-containing organometallic reagent via a transition-metal-catalyzed cross-coupling reaction. While specific examples for the C-5 alkylation of 4-oxo-pyran-2-carboxylic acids are not abundant in the provided literature, general principles of C-H functionalization and alkylation of heterocyclic systems can be applied. rsc.orgrsc.org For example, methods for the C-4 alkylation of pyridines, which share some electronic similarities with pyranones, could potentially be adapted. rsc.org
| Alkylation Strategy | Reagents | Position of Alkylation | Reference |
| Conjugate Addition | Isopropyl Grignard reagent, Copper catalyst | C-5 of an α,β-unsaturated pyranone | General Organic Chemistry |
| Cross-Coupling Reaction | Isopropyl-organometallic (e.g., boronic acid, zinc reagent), Palladium catalyst | C-5 (from a C-5 halide/triflate) | General Organic Chemistry |
| C-H Functionalization | Isopropyl radical or ionic species, Activating agent | C-5 (direct C-H activation) | rsc.org |
This table summarizes potential strategies for introducing the propan-2-yl group onto the pyran ring.
Catalytic and Stereoselective Synthesis Approaches
The development of catalytic and stereoselective methods is crucial for the efficient and enantiomerically pure synthesis of complex molecules. For analogues of 4-Oxo-5-propan-2-ylpyran-2-carboxylic acid, such as 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid, synthetic strategies often involve the modification of a pre-existing pyranone core.
A key strategy involves the oxidation of a functional group at the C-2 position to the desired carboxylic acid. For instance, the synthesis of 5-benzyloxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid has been achieved through the oxidation of the corresponding 2-hydroxymethyl precursor. tandfonline.com This transformation can be accomplished using various oxidizing agents, with Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone) being a classic example. tandfonline.com The reaction proceeds by dissolving the starting material, 3-benzyloxy-6-hydroxymethyl-2-methyl-4H-pyran-4-one, in acetone (B3395972) and treating it with Jones reagent at low temperatures. tandfonline.com
While this example focuses on a methyl group at C-6, the principles can be extended to the synthesis of the target compound. A plausible route would involve the synthesis of a 5-isopropyl-2-hydroxymethyl-4H-pyran-4-one intermediate, which could then be oxidized to this compound. The challenge lies in the initial construction of the C-5 substituted pyranone ring.
Stereoselective synthesis becomes particularly important when chiral centers are present. Although the target molecule itself is achiral, the introduction of substituents can create stereocenters. In the broader context of pyran synthesis, asymmetric catalysis has been employed to control the stereochemistry. For example, N-heterocyclic carbene (NHC) catalysis has been utilized in the [2+4] cyclization of alkynyl esters with α,β-unsaturated ketones to produce highly substituted 4H-pyrans. nih.gov This method offers mild reaction conditions and high atom economy. The choice of a chiral NHC catalyst could potentially induce enantioselectivity in the formation of substituted pyran rings.
Another relevant catalytic approach is the palladium-catalyzed synthesis of 2-pyrones from (Z)-2-alken-4-ynoates, which can be prepared via Sonogashira coupling. chemicalbook.com Subsequent electrophilic cyclization yields the 2-pyrone core. While this yields a 2-pyrone rather than a 4-pyrone, modifications of the starting materials or reaction conditions could potentially lead to the desired isomer. The regioselectivity of the cyclization is a critical factor, with some methods yielding mixtures of 5- and 6-membered lactones. chemicalbook.com
The following table summarizes a representative oxidation reaction for a key analogue, highlighting the conditions that could be adapted for the synthesis of the target compound.
| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |
| 3-Benzyloxy-6-hydroxymethyl-2-methyl-4H-pyran-4-one | Jones Reagent | Acetone | -20 °C | 5-Benzyloxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid | Not specified | tandfonline.com |
Table 1: Oxidation of a 2-hydroxymethyl-4-pyranone to the corresponding carboxylic acid.
Modern Synthetic Techniques and Innovations
Modern organic synthesis continually seeks to improve efficiency, selectivity, and environmental friendliness. Innovations in catalytic systems and reaction design are at the forefront of these advancements and are applicable to the synthesis of complex heterocyclic systems like 4-oxo-pyrans.
One area of innovation is the development of one-pot cascade reactions. For example, an isothiourea-mediated Michael addition/lactonization/thiol elimination cascade sequence has been developed for the synthesis of 4,6-disubstituted and 3,4,6-trisubstituted 2-pyrones from (phenylthio)acetic acids and α,β-unsaturated trifluoromethyl ketones. chemicalbook.com Such cascade reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, significantly improve efficiency and reduce waste. Adapting such a strategy to form the 4-oxo-pyran scaffold with the desired substitution pattern would represent a significant advancement.
The use of N-heterocyclic carbenes (NHCs) as organocatalysts is another modern technique that has found application in pyran synthesis. nih.gov NHCs can catalyze various transformations, including annulation reactions to form heterocyclic rings. For instance, an NHC-catalyzed [3+3] annulation of β-keto esters with enynals provides access to pentasubstituted 4H-pyrans through regioselective activation. nih.gov The versatility of NHC catalysis allows for the construction of a wide range of substituted pyrans under mild conditions.
Furthermore, the development of novel catalytic systems continues to push the boundaries of pyran synthesis. Ruthenium-catalyzed oxidative C–H/O–H bond functionalization has been employed for the synthesis of α-pyrones through the annulation of alkynes with carboxylic acids. acs.org This method proceeds via a rate-limiting C-H bond ruthenation and offers a direct route to functionalized pyrones. The application of such C-H activation strategies to the synthesis of 4-oxo-pyran-2-carboxylic acids could provide more direct and atom-economical routes.
Microwave-assisted organic synthesis (MAOS) is another modern technique that can accelerate reaction times and improve yields. A stereoselective, microwave-assisted, and Brønsted-acid-mediated ring-expansion of monocyclopropanated furans has been developed to access various pyran derivatives in excellent yields. acs.org This method benefits from versatility, scalability, and short reaction times under environmentally benign conditions.
The following table highlights some modern catalytic approaches that could be conceptually applied or adapted for the synthesis of the target compound or its close analogues.
| Reaction Type | Catalyst/Reagent | Key Features | Potential Application | Reference |
| [2+4] Cyclization | N-Heterocyclic Carbene (NHC) | Mild conditions, high atom economy | Construction of the substituted pyran ring | nih.gov |
| Michael addition/Lactonization Cascade | Isothiourea | One-pot synthesis, high efficiency | Formation of the pyranone core from acyclic precursors | chemicalbook.com |
| Oxidative C-H/O-H Annulation | Cationic Ruthenium(II) | Direct C-H functionalization | Direct formation of the pyranone ring from simpler starting materials | acs.org |
| Ring-Expansion | Brønsted Acid (Microwave-assisted) | Rapid, scalable, stereoselective | Formation of the pyran ring from smaller heterocyclic precursors | acs.org |
Table 2: Modern catalytic techniques with potential applicability to the synthesis of this compound.
Chemical Reactivity and Reaction Mechanisms of 4 Oxo 5 Propan 2 Ylpyran 2 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group at the C-2 position is a primary site for a variety of chemical modifications, including esterification, amidation, and conversion to more reactive acyl derivatives.
Esterification and Amidation Pathways
Esterification: The conversion of 4-Oxo-5-propan-2-ylpyran-2-carboxylic acid to its corresponding esters can be readily achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com For instance, the reaction with methanol (B129727) under acidic conditions would yield methyl 4-oxo-5-propan-2-ylpyran-2-carboxylate. All steps in this mechanism are in equilibrium. masterorganicchemistry.com Another efficient method involves using hydrogen peroxide as a condensing agent with sulfuric acid, which has been shown to produce esters in excellent yields. asianpubs.org
Amidation: The formation of amides from this compound can be accomplished through various synthetic routes. Direct amidation with amines is possible, often catalyzed by reagents like titanium tetrafluoride (TiF₄), which facilitates the reaction in refluxing toluene, yielding a variety of carboxamides. rsc.org This method is efficient for both alkyl and aryl amines. rsc.org Alternatively, the carboxylic acid can be activated first. One common approach is the use of coupling agents that form a highly reactive intermediate, which then readily reacts with an amine.
| Reaction | Reagents and Conditions | Product | Key Features |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Alkyl 4-oxo-5-propan-2-ylpyran-2-carboxylate | Equilibrium reaction; excess alcohol or water removal drives the reaction forward. masterorganicchemistry.com |
| Hydrogen Peroxide Mediated Esterification | Alcohol, H₂O₂, H₂SO₄ | Alkyl 4-oxo-5-propan-2-ylpyran-2-carboxylate | High yields with minimal side products. asianpubs.org |
| Catalytic Amidation | Amine, TiF₄, Toluene, Reflux | N-substituted 4-oxo-5-propan-2-ylpyran-2-carboxamide | Efficient for a range of amines. rsc.org |
Transformation to Acid Halides and Anhydrides
Acid Halides: The carboxylic acid can be converted into the more reactive 4-oxo-5-propan-2-ylpyran-2-carbonyl halide. For the synthesis of the acid chloride, common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride can be employed. Refluxing the carboxylic acid with excess thionyl chloride, often in an inert solvent like dichloromethane (B109758) and sometimes with a catalytic amount of dimethylformamide (DMF), leads to the formation of the corresponding acid chloride with near-quantitative conversion. Similarly, phosphorus pentachloride (PCl₅) in a dry solvent like cyclohexane (B81311) can also be used.
Acid Anhydrides: Symmetrical anhydrides can be prepared from the carboxylic acid. One method involves the reaction of the acid chloride with the sodium salt of the carboxylic acid. Alternatively, acid anhydrides can be synthesized directly from the carboxylic acid. For example, the reaction of an acid chloride with a carboxylic acid can form an acid anhydride. libretexts.org
| Transformation | Reagents and Conditions | Product | Notes |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride, optional DMF (catalyst), inert solvent (e.g., DCM), reflux | 4-Oxo-5-propan-2-ylpyran-2-carbonyl chloride | The acid chloride is a highly reactive intermediate. |
| Acid Chloride Formation | Phosphorus pentachloride (PCl₅), dry cyclohexane, reflux | 4-Oxo-5-propan-2-ylpyran-2-carbonyl chloride | Yields white needles of the product. |
| Anhydride Formation | 4-Oxo-5-propan-2-ylpyran-2-carbonyl chloride + Sodium 4-oxo-5-propan-2-ylpyran-2-carboxylate | Bis(4-oxo-5-propan-2-ylpyran-2-carboxylic) anhydride | Classic method for symmetrical anhydrides. |
| Anhydride Formation | This compound + 4-Oxo-5-propan-2-ylpyran-2-carbonyl chloride | Bis(4-oxo-5-propan-2-ylpyran-2-carboxylic) anhydride | Another route to symmetrical anhydrides. libretexts.org |
Condensation Reactions with Nucleophiles
The carboxylic acid functionality can participate in condensation reactions with various nucleophiles, often after activation. For example, condensation with o-phenylenediamine (B120857) in the presence of a condensing agent could lead to the formation of a benzimidazole (B57391) derivative. The reactivity of the carboxylic acid allows for the construction of more complex heterocyclic systems. Condensation reactions of related 3-formylchromones (which have an α,β-unsaturated aldehyde system similar to the pyrone) with nucleophiles like 2-hydroxyaniline and 2,4-dinitrophenylhydrazine (B122626) have been reported to proceed by refluxing in ethanol. mdpi.com
Transformations at the 4-Oxo Group
The ketone at the C-4 position is another key reactive site, susceptible to nucleophilic attack and various derivatization reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of the 4-oxo group is electrophilic and can be attacked by a wide range of nucleophiles. The pyrone ring itself influences the reactivity of this ketone. Studies on related 4-pyrones have shown that they can act as nucleophilic partners in reactions like oxa-Michael additions. nih.govbeilstein-journals.orgnih.govresearchgate.net For instance, 4-hydroxy-2-pyrones react with α,β-unsaturated esters in the presence of a base. nih.govresearchgate.net While the target molecule does not have a hydroxyl group at the 4-position, the ketone can still undergo addition reactions. For example, Grignard reagents can add to the carbonyl group, leading to the formation of a tertiary alcohol after acidic workup. Similarly, reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol.
| Nucleophile Type | Example Reagent | Product Type | Reaction Conditions |
| Organometallic Reagents | Grignard Reagents (e.g., CH₃MgBr) | Tertiary Alcohol | Anhydrous ether or THF, followed by aqueous acid workup. |
| Hydride Reagents | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Protic solvent (e.g., Methanol, Ethanol). |
| Michael Donors | Activated Michael Acceptors (in related systems) | Michael Adduct | Base catalysis. nih.govresearchgate.net |
Derivatization of the Ketone Moiety
The 4-oxo group can be derivatized for characterization or to introduce new functionalities. A common reaction for ketones is the formation of hydrazones, oximes, and semicarbazones. For analytical purposes, ketones are often derivatized to facilitate their detection and quantification. A widely used reagent is 2,4-dinitrophenylhydrazine (2,4-DNPH), which reacts with ketones under acidic conditions to form brightly colored 2,4-dinitrophenylhydrazones. yorku.ca This method is used for the analysis of carbonyl compounds in various matrices. yorku.ca Other derivatizing agents for carbonyls include amines, which form Schiff bases that can be subsequently reduced. nih.gov
| Derivative | Reagent | Reaction Conditions | Application |
| 2,4-Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Acidic solution (e.g., H₂SO₄ in ethanol) | Qualitative and quantitative analysis of carbonyls. yorku.ca |
| Oxime | Hydroxylamine (NH₂OH) | Mildly acidic or basic conditions | Characterization and synthesis. |
| Semicarbazone | Semicarbazide (H₂NNHCONH₂) | Mildly acidic conditions | Characterization and purification. |
| Schiff Base (Imine) | Primary Amine (R-NH₂) | Mildly acidic conditions | Synthesis of N-containing derivatives. nih.gov |
Electrophilic and Nucleophilic Reactions on the Pyran Ring System
Electrophilic Reactions:
Electrophilic substitution on the pyran-4-one ring is generally difficult due to the deactivating effect of the carbonyl group, which withdraws electron density from the ring, making it less susceptible to attack by electrophiles. Reactions such as nitration, halogenation, and Friedel-Crafts acylation typically require harsh conditions and often result in low yields or decomposition. However, the activating effect of the ring oxygen can direct electrophiles to the C3 and C5 positions. In the case of this compound, the C5 position is already substituted with an isopropyl group, leaving the C3 position as the most likely site for electrophilic attack, should it occur.
Nucleophilic Reactions:
The pyran-4-one ring is highly susceptible to nucleophilic attack, primarily at the C2 and C6 positions, which are α to the ring oxygen and γ to the carbonyl group, respectively. Nucleophilic attack can lead to either substitution or ring-opening reactions.
A common reaction of 4-pyrones is their conversion to 4-pyridones upon reaction with primary amines. wikipedia.org This transformation involves a nucleophilic attack of the amine on the pyran ring, followed by ring opening and subsequent recyclization.
Furthermore, the pyran-4-one ring can undergo Michael addition with various nucleophiles. The presence of the electron-withdrawing carboxylic acid group at the C2 position in this compound would further activate the ring towards nucleophilic attack.
The following table summarizes the expected reactivity of the pyran-4-one ring based on the general behavior of this class of compounds.
| Reaction Type | Reagent/Catalyst | Expected Product/Outcome |
| Nucleophilic Addition | Primary Amines (e.g., R-NH2) | Ring transformation to a 4-pyridone derivative. |
| Nucleophilic Addition | Active Methylene Compounds | Michael addition to the C2 or C6 position. |
| Electrophilic Substitution | Nitrating Agents (e.g., HNO3/H2SO4) | Likely unreactive or decomposition. Potential for low-yield nitration at C3. |
| Electrophilic Substitution | Halogenating Agents (e.g., Br2) | Likely unreactive or decomposition. |
Mechanistic Investigations of Key Chemical Transformations
Due to the lack of specific studies on this compound, the mechanistic discussion is based on established mechanisms for related pyran-4-one derivatives.
Mechanism of Pyridone Formation:
The reaction of a 4-pyrone with a primary amine to form a 4-pyridone is a well-documented transformation. wikipedia.org The proposed mechanism involves the following steps:
Nucleophilic Attack: The primary amine acts as a nucleophile and attacks the electrophilic C2 (or C6) position of the pyran-4-one ring. This leads to the formation of a zwitterionic intermediate.
Ring Opening: The intermediate undergoes ring opening, driven by the departure of the ring oxygen, to form an open-chain enaminone.
Recyclization: Intramolecular cyclization occurs through the attack of the nitrogen on the carbonyl carbon.
Dehydration: The resulting intermediate eliminates a molecule of water to form the stable aromatic 4-pyridone ring.
Mechanism of Nucleophilic Addition:
The mechanism of nucleophilic addition to the pyran-4-one ring, such as a Michael addition, is initiated by the attack of a nucleophile on one of the electrophilic carbon atoms of the conjugated system (typically C2 or C6). This generates a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final addition product. The regioselectivity of the attack would be influenced by the steric hindrance of the isopropyl group at C5 and the electronic effect of the carboxylic acid group at C2.
Design and Synthesis of Derivatives and Analogues of 4 Oxo 5 Propan 2 Ylpyran 2 Carboxylic Acid
Structural Diversification through Alkyl and Aryl Substitution
The introduction of various alkyl and aryl groups onto the pyran ring of 4-oxo-5-propan-2-ylpyran-2-carboxylic acid is a fundamental strategy for structural diversification. This approach allows for the systematic modification of the molecule's steric and electronic properties, which can profoundly influence its interaction with biological targets. A common precursor for such modifications is a protected form of a related pyran-2-carboxylic acid, such as 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid. The synthesis of derivatives often begins with the protection of the hydroxyl group at the 5-position, for instance, as a benzyl (B1604629) ether, to prevent unwanted side reactions.
While direct alkylation or arylation at the 5-position of the pre-formed pyranone ring can be challenging, alternative strategies involve the use of starting materials that already incorporate the desired alkyl or aryl substituent. For example, derivatives of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) can serve as versatile starting points. nih.govnih.gov The synthesis of 5-substituted-4-oxo-4H-pyran-2-carboxylic acids can be achieved through multi-step reaction sequences starting from readily available precursors.
Below is a table summarizing various substituted pyran-2-carboxylic acid derivatives and their synthetic precursors.
| Derivative | R Group | Synthetic Precursor | Reference |
| 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid | -OCH2Ph | Kojic acid | tandfonline.com |
| 5-benzyloxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid | -OCH2Ph (at C5), -CH3 (at C6) | 3-Benzyloxy-6-hydroxymethyl-2-methyl-4H-pyran-4-one | tandfonline.com |
| 5-hydroxy-4-oxo-6-[(propan-2-ylamino)methyl]pyran-2-carboxylic acid | -OH (at C5), -CH2NHCH(CH3)2 (at C6) | Comenic acid derivatives | nih.gov |
Synthesis of Nitrogen-Containing Derivatives (e.g., Amides, Hydrazones, Heterocyclic Fused Systems)
Amide Synthesis: The conversion of the carboxylic acid to an amide is a common and effective derivatization strategy. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Several coupling reagents can be employed for this transformation. For instance, the synthesis of 5-benzyloxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide can be accomplished by treating 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid with aniline (B41778) in the presence of a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a base such as triethylamine. tandfonline.com Alternative methods utilize other coupling agents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or CMPI (2-chloro-1-methylpyridinium iodide). tandfonline.com
Hydrazone Synthesis: Hydrazones are another important class of derivatives that can be prepared from the parent carboxylic acid. The synthesis typically involves the conversion of the carboxylic acid to its corresponding hydrazide, followed by condensation with an appropriate aldehyde or ketone. nih.gov The initial formation of the acid hydrazide can be achieved by reacting the carboxylic acid with hydrazine (B178648) hydrate. The resulting hydrazide can then be reacted with a variety of aldehydes or ketones to yield the desired hydrazone derivatives.
Heterocyclic Fused Systems: The pyran ring of this compound can also serve as a foundation for the construction of fused heterocyclic systems. These more complex structures can exhibit unique biological properties. For example, pyrano[2,3-b]pyridines, which are of interest as potential potassium channel antagonists, can be synthesized from appropriately functionalized pyran precursors. nih.gov The synthesis of such fused systems often involves multi-step sequences that build the new heterocyclic ring onto the existing pyran scaffold.
The following table provides examples of synthesized nitrogen-containing derivatives.
| Derivative Type | R Group on Amide/Hydrazone | Reagents and Conditions | Reference |
| Amide | Phenyl | Aniline, TBTU, Triethylamine | tandfonline.com |
| Amide | 2,6-Dimethylphenyl | 2,6-Dimethylaniline, DEPBT, N,N-Diisopropylethylamine | tandfonline.com |
| Hydrazone | Varies | Hydrazine hydrate, followed by aldehyde/ketone | nih.gov |
| Fused Heterocycle | Pyrano[2,3-b]pyridine | Multi-step synthesis from pyran precursors | nih.gov |
Halogenation and Other Electrophilic Substitutions on the Pyran Ring
The introduction of halogen atoms onto the pyran ring can significantly impact the electronic properties and lipophilicity of the molecule, often leading to enhanced biological activity. Electrophilic substitution reactions are the primary means of achieving such modifications.
While direct electrophilic halogenation of the pyran ring in this compound can be complex due to the presence of both activating and deactivating groups, studies on related compounds like kojic acid provide valuable insights. The hydroxyl group at the 5-position is an activating group, directing electrophiles to the ortho and para positions (C6 and C3, respectively). However, the carbonyl group and the carboxylic acid are deactivating.
Research on kojic acid derivatives has shown that halogenation can occur on the pyran ring. oup.comtandfonline.com For instance, bromination of kojic acid can lead to substitution at various positions. The specific conditions of the reaction, including the choice of halogenating agent and solvent, can influence the regioselectivity of the substitution.
It is important to note that electrophilic substitution on the pyran ring itself is distinct from the alpha-halogenation of the carboxylic acid, a reaction that can be achieved using the Hell-Volhard-Zelinskii reaction conditions (e.g., Br2, PBr3).
Development of Structure-Activity Relationship (SAR) Analogues
The synthesis of a diverse library of analogues of this compound is crucial for establishing a comprehensive structure-activity relationship (SAR). By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting compounds, researchers can identify the key structural features required for optimal potency and selectivity.
SAR studies on related 4-oxo-pyran-2-carboxylic acid derivatives have provided valuable insights. For example, in a series of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides designed as potential Src kinase inhibitors, the nature of the substituent on the amide nitrogen was found to be critical for activity. tandfonline.com Similarly, studies on kojic acid derivatives have explored how modifications at the 2- and 5-positions influence their biological effects, such as tyrosinase inhibition. nih.govnih.govmdpi.com
The table below highlights key SAR findings from studies on related pyran-based compounds.
| Compound Class | Key Structural Modification | Impact on Biological Activity | Reference |
| 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides | Substitution on the amide nitrogen | Influences Src kinase inhibitory activity | tandfonline.com |
| Kojic acid derivatives | Modifications at the 2- and 5-positions | Affects tyrosinase inhibitory activity | nih.govnih.govmdpi.com |
| Pyrano[2,3-b]pyridines | Functionalization of the fused ring system | Modulates potassium channel blocking activity | nih.gov |
Scaffold-Based Synthesis of Complex Molecular Architectures
The 4-oxo-pyran-2-carboxylic acid core serves as a valuable scaffold for the construction of more complex and elaborate molecular architectures. This scaffold-based approach allows for the efficient generation of libraries of compounds with a common core but diverse peripheral functionalities.
One prominent application of this scaffold is in the synthesis of fused heterocyclic systems. The pyran ring can be annulated with other rings, such as pyridine, pyrimidine, or pyrrole, to create novel polycyclic structures. nih.govmdpi.comnih.gov These fused systems often possess unique three-dimensional shapes and electronic properties, making them attractive candidates for drug discovery programs. For example, pyran-annulated heterocyclic systems can be synthesized via tandem Knoevenagel–Michael cyclocondensation reactions. mdpi.com
The versatility of the 4-oxo-pyran-2-carboxylic acid scaffold is further demonstrated by its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach offers a highly efficient means of generating molecular diversity around the pyran core.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10 and 13 ppm, due to significant deshielding and hydrogen bonding. libretexts.org Protons on the carbon adjacent to the carboxylic acid typically absorb in the 2-3 ppm range. libretexts.org
Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbons of the ketone and carboxylic acid are highly deshielded, appearing in the range of 160-185 ppm. libretexts.orgwisc.edu Quaternary carbons, those without attached hydrogens, generally show weaker signals. oregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Oxo-5-propan-2-ylpyran-2-carboxylic acid Predicted values are based on standard chemical shift ranges for the respective functional groups.
| Atom Position/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 180 |
| Pyran Ring C=O (C4) | - | 175 - 185 |
| Pyran Ring C=C-H (C3) | 6.5 - 7.5 (s) | 110 - 120 |
| Pyran Ring C=C-H (C6) | 7.5 - 8.5 (s) | 140 - 150 |
| Isopropyl -CH | 3.0 - 4.0 (septet) | 25 - 35 |
| Isopropyl -CH₃ | 1.0 - 1.5 (d) | 20 - 25 |
| Pyran Ring C2 | - | 150 - 160 |
Note: s = singlet, d = doublet, septet = septet. Actual shifts can vary based on solvent and experimental conditions.
To definitively assign the predicted signals and confirm the molecular structure, multidimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, for instance, confirming the relationship between the isopropyl methine (-CH) proton and the methyl (-CH₃) protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons by observing their correlations with nearby protons, such as the correlation between the C4 ketone and protons on the pyran ring. It can also confirm the placement of the isopropyl and carboxylic acid groups on the pyran ring.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Carboxylic acids exhibit highly characteristic IR absorptions. libretexts.org The O-H stretch of the carboxylic acid group appears as a very broad and strong band, typically spanning from 3300 to 2500 cm⁻¹, due to extensive hydrogen bonding which forms dimers in the solid or liquid state. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid dimer is found around 1710 cm⁻¹. libretexts.org The spectrum would also be expected to show a C=O stretch for the ketone on the pyran ring, typically in the 1650-1680 cm⁻¹ range. Other key absorptions include C=C stretching for the pyran ring and C-O stretching vibrations. spectroscopyonline.com
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Alkane | C-H Stretch | 3000 - 2850 | Medium |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |
| Ketone | C=O Stretch | 1680 - 1650 | Strong |
| Alkene | C=C Stretch | 1650 - 1600 | Medium |
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. For short-chain carboxylic acids, common fragmentation includes the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org Other likely fragmentations for this compound would involve cleavage of the isopropyl group or fragmentation of the pyran ring system.
High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion with very high accuracy (typically to four decimal places), which allows for the calculation of the unique elemental formula. nih.gov This is critical for confirming that the compound has the expected chemical formula of C₁₀H₁₂O₄.
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to further fragmentation. researchgate.net Analyzing the resulting daughter ions provides definitive evidence for the proposed fragmentation pathways and confirms the connectivity of the molecule's substructures. For instance, observing the neutral loss of CO₂ and H₂O could indicate the presence of a carboxylic acid. cam.ac.uk
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 196.19 g/mol )
| Fragment | Description | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 196 |
| [M-OH]⁺ | Loss of hydroxyl radical | 179 |
| [M-CH(CH₃)₂]⁺ | Loss of isopropyl radical | 153 |
Chromatographic Techniques for Separation and Purity Assessment
Liquid Chromatography (HPLC, UPLC) Coupled with Mass Spectrometry (LC-MS)
No specific HPLC, UPLC, or LC-MS studies for the analytical characterization of This compound have been reported in the scientific literature. While these techniques are powerful tools for the separation, identification, and quantification of related carboxylic acids and heterocyclic compounds, no methods have been developed or published for this specific analyte.
Elemental Composition Analysis
There is no available data from elemental analysis studies that would provide the exact elemental composition of This compound . This information is fundamental for the confirmation of the chemical formula of a synthesized or isolated compound.
Theoretical and Computational Chemistry Studies of 4 Oxo 5 Propan 2 Ylpyran 2 Carboxylic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 4-Oxo-5-propan-2-ylpyran-2-carboxylic acid, these methods would provide invaluable insights into its three-dimensional structure, electron distribution, and reactivity.
Density Functional Theory (DFT) and ab initio methods are powerful tools for optimizing the molecular geometry and calculating the electronic structure of organic molecules. bohrium.com For a compound like this compound, a combination of a suitable functional, such as B3LYP, with a basis set like 6-311++G(d,p) would be employed to obtain an accurate representation of its ground state geometry. bohrium.comijcce.ac.ir These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise 3D structure.
Furthermore, these methods are used to compute key electronic properties. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. bohrium.com A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) surface would also be calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. semanticscholar.org
Table 1: Representative Calculated Electronic Properties for a Substituted Pyranone Derivative (Data is illustrative and based on published values for similar compounds)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Region of electron donation |
| LUMO Energy | -2.1 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measure of molecular polarity |
This interactive table allows for sorting and filtering of data.
The presence of the flexible propan-2-yl and carboxylic acid groups necessitates a thorough conformational analysis to identify the most stable conformers of this compound. The pyran ring itself can adopt different conformations, such as a "flattened-boat" shape. bohrium.com Computational methods can be used to perform a systematic search of the conformational space by rotating the single bonds. For each generated conformer, a geometry optimization and energy calculation would be performed.
The results of this analysis would be an energy landscape, plotting the relative energies of the different conformations. This allows for the identification of the global minimum energy structure, which is the most populated conformer at equilibrium, as well as other low-energy local minima. Understanding the conformational preferences is crucial as different conformers can exhibit distinct chemical and biological activities. Studies on pyranoid sugar derivatives have shown that the presence of the ring oxygen atom significantly influences the conformational preferences compared to cyclohexane (B81311) systems. bohrium.com
Spectroscopic Property Prediction and Validation
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict its vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
Time-dependent DFT (TD-DFT) calculations are commonly used to predict UV-Vis absorption spectra, providing information about the electronic transitions within the molecule. ijcce.ac.irmdpi.com Similarly, DFT calculations can compute the vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. cu.edu.eg The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate NMR chemical shifts (¹H and ¹³C), which are then compared to experimental data to confirm the molecular structure. ijcce.ac.ir The agreement between predicted and experimental spectra serves as a validation of the computational model.
Table 2: Predicted vs. Experimental Spectroscopic Data for a Pyran-4-one Analog (Data is illustrative and based on published values for similar compounds)
| Spectrum | Predicted Value | Experimental Value |
| UV-Vis (λmax) | 275 nm | 278 nm |
| IR (C=O stretch) | 1650 cm⁻¹ | 1655 cm⁻¹ |
| ¹H NMR (ring proton) | 6.8 ppm | 6.9 ppm |
| ¹³C NMR (carbonyl C) | 182 ppm | 183 ppm |
This interactive table allows for sorting and filtering of data.
Computational Insights into Reaction Mechanisms and Pathways
Theoretical calculations can elucidate the mechanisms of chemical reactions, including the synthesis of this compound. For instance, the synthesis of 4H-pyran derivatives has been studied using DFT to understand the reaction pathway, identify transition states, and calculate activation energies. nih.gov By modeling the reaction coordinates, chemists can gain a deeper understanding of the factors controlling the reaction's feasibility, rate, and selectivity. This knowledge is instrumental in optimizing reaction conditions to improve yields and minimize byproducts. For multi-step syntheses, computational studies can help to identify the rate-determining step and suggest modifications to the synthetic route.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. pyretis.orgyoutube.com In an MD simulation, the classical equations of motion are solved for a system of atoms, allowing for the observation of molecular vibrations, conformational changes, and interactions with the surrounding environment (e.g., a solvent). plos.org
For this compound, an MD simulation in a solvent like water would reveal how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. This is particularly relevant for understanding its solubility and behavior in biological systems. MD simulations can also be used to explore the flexibility of the molecule and the transitions between different conformational states, complementing the static picture provided by quantum chemical calculations. semanticscholar.org
Ligand-Target Interaction Modeling for Mechanistic Understanding
If this compound is being investigated for potential biological activity, ligand-target interaction modeling, primarily through molecular docking, is a crucial computational technique. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a specific protein target, as well as the binding affinity. mdpi.comresearchgate.netyoutube.com
This process involves placing the 3D structure of the ligand (obtained from quantum chemical calculations) into the binding site of a receptor protein. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then scored to estimate the strength of the binding. nih.gov These studies can help to identify potential biological targets for the compound and provide a structural basis for its activity. Subsequent molecular dynamics simulations of the ligand-protein complex can further refine the binding mode and assess the stability of the interaction over time. nih.gov
Table 3: Illustrative Molecular Docking Results for a Pyranone Derivative with a Target Protein (Data is illustrative and based on published values for similar compounds)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| p38 MAP Kinase | -7.9 | Met109, Gly110, Lys53 |
This interactive table allows for sorting and filtering of data.
Academic Applications and Research Utility of 4 Oxo 5 Propan 2 Ylpyran 2 Carboxylic Acid
Role as a Chemical Building Block and Synthetic Intermediate
The structural features of 4-Oxo-5-propan-2-ylpyran-2-carboxylic acid make it a valuable intermediate in synthetic organic chemistry. The presence of multiple functional groups, including a ketone, an ether linkage within the pyran ring, and a carboxylic acid, provides several sites for chemical reactions.
In the realm of organic synthesis, pyranone derivatives serve as versatile precursors for the construction of more complex molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid halides, opening up avenues for a wide range of chemical transformations. Furthermore, the pyranone ring itself can undergo various reactions, including cycloadditions and rearrangements, to generate diverse heterocyclic scaffolds. For instance, derivatives of 3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid are utilized as precursors in the synthesis of various heterocyclic compounds, including other pyranones and coumarins smolecule.com. The synthesis of related compounds, such as 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, has been achieved through multi-step processes involving rearrangement, addition, hydroxyl protection, and oxidation, highlighting the synthetic accessibility of this class of compounds google.com.
The 4-oxo-pyran structure is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme. This makes this compound an attractive starting point for the design and synthesis of novel bioactive compounds. The pyran ring system is present in numerous natural products with diverse biological activities. By modifying the substituents on the pyranone core, medicinal chemists can systematically explore the structure-activity relationships of new compounds to optimize their therapeutic properties. The 4H-pyran motif is found in bioactive 4H-chromene derivatives that exhibit antitumoral and antibacterial effects mdpi.com.
Applications in Analytical Chemistry as a Reference Standard or Probe
While specific applications of this compound in analytical chemistry are not extensively documented, compounds of this nature can serve as valuable reference standards. For well-characterized compounds, their pure form can be used to calibrate analytical instruments and to identify and quantify the compound in various samples. Furthermore, with appropriate modifications, such as the introduction of a fluorescent tag, it could potentially be developed into a chemical probe for specific biological targets, aiding in the study of cellular processes.
Research on Enzyme Inhibition Mechanisms
Derivatives of 4-oxo-pyran have been investigated for their ability to inhibit various enzymes. The rigid heterocyclic structure and the presence of oxygen atoms that can act as hydrogen bond acceptors make these compounds suitable candidates for binding to the active sites of enzymes. Preliminary studies on related compounds like 3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid suggest potential enzyme inhibitory activity, which could be useful in the development of drugs for metabolic disorders smolecule.com. The study of such inhibition provides valuable insights into enzyme function and can guide the design of more potent and selective inhibitors.
Investigation of Antimicrobial Activity in Model Systems (e.g., in vitro studies)
The antimicrobial properties of pyran derivatives are a significant area of research. Various studies have demonstrated the efficacy of compounds containing the 4H-pyran scaffold against a range of microbial pathogens. These investigations are typically conducted in vitro, using model systems to assess the minimum inhibitory concentration (MIC) against different bacterial and fungal strains.
For example, a study on new 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives showed that some of these compounds exhibited higher antibacterial activity against S. aureus, E. faecalis, and E. coli than others in the series tubitak.gov.tr. Another study on pyrano[2,3-c] pyrazole derivatives found that one compound, in particular, showed significant activity against E. coli and K. pneumonia biointerfaceresearch.com. The antimicrobial potential of pyran derivatives is often linked to their ability to interfere with essential cellular processes in microorganisms.
Table 1: In Vitro Antimicrobial Activity of Selected Pyran Derivatives
| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivative (8c) | S. aureus, E. faecalis, E. coli | Higher activity than other tested compounds | tubitak.gov.tr |
| Pyrano[2,3-c] pyrazole derivative (5c) | E. coli, K. pneumonia | 6.25 | biointerfaceresearch.com |
| Fused spiro-4H-pyran derivative (4l) | Streptococcus pneumoniae, Escherichia coli | 125 | acs.org |
Research into Antioxidant Mechanisms
The antioxidant potential of pyranone derivatives is another active area of scientific inquiry. Oxidative stress, caused by an imbalance of reactive oxygen species, is implicated in numerous diseases. Compounds that can scavenge free radicals and mitigate oxidative damage are of great interest. The 4-oxo-pyran moiety is a key feature in many compounds exhibiting antioxidant properties.
The antioxidant activity of 4H-pyran derivatives has been demonstrated in various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For instance, certain 4H-pyran derivatives have shown strong DPPH scavenging and reducing potencies, with some being more efficient than the standard antioxidant BHT (butylated hydroxytoluene) mdpi.com. The mechanism of action is often attributed to the ability of the phenolic or enolic hydroxyl groups to donate a hydrogen atom to free radicals, thereby neutralizing them. The investigation into these mechanisms helps in understanding the structural requirements for potent antioxidant activity and in the design of novel antioxidant agents.
Table 2: Antioxidant Activity of Selected 4H-Pyran Derivatives
| Compound/Derivative | Assay | Result | Reference |
|---|---|---|---|
| 4H-pyran derivative (4g) | DPPH Scavenging | 90.50% scavenging at 1 mg/mL | mdpi.com |
| 4H-pyran derivative (4j) | DPPH Scavenging | 88.00% scavenging at 1 mg/mL | mdpi.com |
| 4H-pyran derivative (4l) | DPPH Scavenging | 70.20% scavenging at 1 mg/mL | mdpi.com |
| 4H-pyran derivative (4m) | DPPH Scavenging | 69.00% scavenging at 1 mg/mL | mdpi.com |
| 4H-pyran derivative (4d) | DPPH Scavenging | 65.25% scavenging at 1 mg/mL | mdpi.com |
No Publicly Available Research Found for this compound
Following a comprehensive search of scientific databases and publicly available literature, no research or data was found for the chemical compound "this compound." Consequently, it is not possible to generate the requested article on its "Academic Applications and Research Utility" as there is no scientific information to support the outlined sections.
The investigation included targeted searches for studies on the anti-inflammatory activity, material science applications, environmental science research probes, and protein binding and metabolic pathways of this specific compound. However, these searches did not yield any relevant results. The scientific community does not appear to have published any research on "this compound," and as such, its properties, potential applications, and biological activities remain uncharacterized in the public domain.
It is important to note that while research exists for structurally similar compounds, such as pyran-carboxylic acid derivatives, the user's explicit instruction to focus solely on "this compound" prevents the inclusion of information from these related but distinct chemical entities. Providing information on other compounds would be scientifically inaccurate and would not adhere to the strict constraints of the request.
Therefore, the requested article cannot be produced due to the absence of foundational research on the specified subject compound.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future synthetic efforts towards 4-Oxo-5-propan-2-ylpyran-2-carboxylic acid and its analogues will likely prioritize green and sustainable methodologies. Traditional synthetic methods are progressively being replaced by more efficient and environmentally benign alternatives. mdpi.com A key area of development is the use of multicomponent reactions (MCRs), which offer significant advantages in terms of atom economy and procedural simplicity for constructing complex molecular architectures like the pyran ring. researchgate.netbohrium.com
The adoption of heterogeneous and reusable catalysts is a major trend. mdpi.comencyclopedia.pub Research into magnetic nanocatalysts, such as those based on iron oxides (Fe₃O₄), has demonstrated high yields and easy catalyst recovery, which is both economical and eco-friendly. encyclopedia.pub Similarly, biocatalysts and natural polymers, like alginate, are being explored as effective, biodegradable organocatalysts for pyran synthesis, often enabling reactions to proceed in water at room temperature. nih.gov The development of novel synthetic routes could leverage these catalysts in a one-pot reaction, potentially involving a derivative of pyruvic acid, a suitable isopropyl-substituted precursor, and another component to form the substituted pyranone ring.
Future research could focus on designing a specific catalytic system optimized for the synthesis of this compound, as summarized in the table below.
| Catalyst Type | Example | Potential Advantages for Pyran Synthesis | Source(s) |
| Magnetic Nanoparticles | Fe₃O₄/ZnO, Fe₃O₄@Xanthan gum | High yield, short reaction time, easy magnetic separation and reusability. | mdpi.comencyclopedia.pub |
| Natural Polymers | Alginate | Biodegradable, operates in aqueous media, high selectivity. | nih.gov |
| Ionic Liquids | Tagged Ionic Liquids | Solvent-free conditions, high yields, minimal catalytic load. | mdpi.com |
| Dual-Function Catalysts | Acidic-Basic Polymers | High activity and stability, facilitates multi-step reactions in one pot. | researchgate.net |
Advanced Spectroscopic Characterization and In Situ Monitoring
While standard spectroscopic methods like NMR and FT-IR are essential for routine characterization wisconsin.edu, future research will benefit from the application of more advanced techniques. For unambiguous structural elucidation of novel analogues, two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) will be indispensable.
A significant emerging direction is the use of in situ reaction monitoring. spectroscopyonline.com Techniques such as real-time FT-IR, Raman, and fluorescence spectroscopy can track the concentrations of reactants, intermediates, and products throughout the synthetic process without the need for sampling. nih.govfau.de For instance, a fluorescence-based approach has been developed to monitor the synthesis of a pyranine-substituted derivative, where changes in the fluorescence spectrum directly correlate with the progress of the reaction. nih.govacs.org Applying such in situ methods to the synthesis of this compound would provide invaluable kinetic data, help identify transient intermediates, and allow for precise optimization and control of reaction conditions. spectroscopyonline.comfau.de
Expansion of Mechanistic Understanding of Reactivity
The synthesis of 4H-pyran derivatives often proceeds through a well-accepted Knoevenagel condensation followed by a Michael addition and subsequent cyclization. encyclopedia.pubnih.gov However, a detailed mechanistic understanding allows for rational control over reaction outcomes, including yield and selectivity. Future research should aim to expand the mechanistic knowledge specifically related to 5-substituted-4-oxo-pyran-2-carboxylic acids.
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. nih.gov DFT calculations can be employed to model the reaction pathway for the formation of this compound, mapping out the energy landscape, identifying transition states, and explaining the regioselectivity. nih.gov These theoretical studies can probe the electronic influence of the C5-isopropyl and C2-carboxylic acid groups on the reactivity of the pyran ring. Experimental approaches, such as kinetic studies and isotope labeling experiments, can then be used to validate the proposed computational models, leading to a comprehensive understanding of the reaction dynamics.
Computational Design and Prediction of Novel Analogues
Computational tools are revolutionizing the design of molecules with desired properties, particularly in drug discovery. nih.govnih.gov This approach is highly applicable to the design of novel analogues of this compound. By using the pyran core as a scaffold, virtual libraries of new compounds can be generated by adding various functional groups in silico.
Molecular docking simulations can then predict the binding affinity and mode of interaction of these virtual analogues with specific biological targets, such as enzymes or receptors. nih.govnih.govbohrium.com This has been successfully applied to other pyran derivatives to identify potential inhibitors for targets in cancer and infectious diseases. nih.govnih.gov Furthermore, computational methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help prioritize candidates with favorable pharmacokinetic profiles early in the design process. nih.gov More advanced, physics-based methods like Free Energy Perturbation (FEP) can offer highly accurate predictions of how specific structural modifications will affect binding affinity and protein stability. youtube.com
| Computational Tool | Application in Pyran Analogue Design | Research Area | Source(s) |
| Molecular Docking | Predicts binding affinity and orientation of analogues in a target's active site. | Drug Discovery (Anticancer, Antiviral) | nih.govnih.govbohrium.com |
| DFT Calculations | Investigates electronic properties, stability, and reactivity of novel compounds. | Mechanistic Studies, Materials Science | bohrium.comnih.gov |
| ADMET Prediction | Assesses drug-likeness and potential toxicity profiles of virtual compounds. | Medicinal Chemistry | nih.gov |
| Free Energy Perturbation (FEP) | Accurately computes free energy changes upon mutation to guide optimization. | Biologics and Small Molecule Design | youtube.com |
Exploration of New Applications in Chemical Biology and Material Science
The pyran scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. benthamdirect.comresearcher.life Derivatives have shown a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects. nih.govrsc.orgnih.gov Future research should explore this compound and its novel analogues as potential leads in these areas. The carboxylic acid and ketone functionalities serve as convenient handles for chemical modification, allowing for the synthesis of compound libraries for high-throughput screening against various diseases. For example, fused pyran derivatives have been shown to induce apoptosis and halt cell cycle progression in cancer cell lines. rsc.org
In material science, the conjugated pyranone ring system offers potential for the development of novel functional materials. researchgate.net Analogues could be investigated for applications as photoactive materials, organic light-emitting diodes (OLEDs), or fluorescent probes for chemical sensing. The synthesis of polymers incorporating the 4-oxo-pyran-2-carboxylic acid motif could lead to new materials with unique optical or electronic properties. The inherent fluorescence of some pyran derivatives further supports their potential use in imaging and sensing applications. nih.gov
Q & A
Q. Under what conditions does this compound undergo photodegradation, and how can this be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
